Hexoprenaline sulfate

Description

Historical Context of Hexoprenaline (B194853) Sulfate (B86663) Discovery and Initial Mechanistic Investigations

Hexoprenaline sulfate emerged in an era of active research into sympathomimetic amines for therapeutic purposes. By 1977, it had been identified and was described in scientific literature as a selective beta-2-adrenoreceptor agonist. nih.gov Initial investigations focused on its pharmacological properties and its efficacy as a bronchodilator for conditions like asthma. nih.gov Early clinical and double-blind studies established hexoprenaline as an effective agent for inducing bronchodilation. nih.gov

These initial mechanistic studies determined that hexoprenaline's action was highly selective for the β2-receptors, which are prevalent in the smooth muscle of the respiratory tract and the uterus. patsnap.com This selectivity was considered a significant advantage over less selective beta-agonists, as it resulted in fewer cardiac-related side effects. nih.govpatsnap.com Comparative trials during this period rated it as superior to orciprenaline and trimetoquinol (B1172547) in terms of its balance of efficacy and side effects. nih.gov

While hexoprenaline underwent investigation and saw use in several countries, particularly in Europe for both respiratory and obstetric applications, it was not approved for use by the United States Food and Drug Administration. wikipedia.orgmdpi.com Its research and use have been noted in countries such as Switzerland and Russia, where it has been used as a tocolytic agent to suppress premature labor under trade names like Gynipral. wikipedia.orgresearchgate.net

Classification and Role of this compound as a Beta-Adrenergic Agonist in Research

This compound is firmly classified as a selective beta-2 (β2) adrenergic receptor agonist. nih.govwikipedia.orgmedchemexpress.com This classification places it in a group of compounds that mimic the effects of endogenous catecholamines like adrenaline and noradrenaline, but with a pronounced specificity for the β2-adrenergic receptor subtype. patsnap.com

The mechanism of action, which has been a central focus of its research, involves binding to and activating β2-adrenergic receptors. patsnap.compatsnap.com This activation triggers a G-protein-coupled receptor pathway, leading to the activation of the enzyme adenylate cyclase. patsnap.com The subsequent increase in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP) activates protein kinase A (PKA). patsnap.com This cascade ultimately results in the relaxation of smooth muscle fibers, a key finding in research studies. patsnap.compatsnap.com

In biomedical research, this mechanism has been explored in two primary contexts:

Bronchodilation: Research studies have used hexoprenaline to investigate the relaxation of bronchial smooth muscle, which is fundamental to understanding and potentially treating obstructive airway diseases like asthma. nih.govpatsnap.commedicaldialogues.in

Tocolysis: The compound has been extensively studied for its tocolytic properties, which involve the relaxation of the uterine myometrium to inhibit contractions. patsnap.comresearchgate.net

The table below summarizes the key pharmacological characteristics of this compound identified through research.

| Property | Description | Supporting Research |

| Chemical Classification | Phenethylamine; Sympathomimetic Agent | nih.gov |

| Pharmacological Class | Selective Beta-2 Adrenergic Receptor Agonist | nih.govwikipedia.orgmedchemexpress.com |

| Primary Mechanism | Stimulates β2-receptors, increasing intracellular cAMP, leading to smooth muscle relaxation. | patsnap.compatsnap.com |

| Research Applications | Bronchodilator for asthma research; Tocolytic agent for preterm labor studies. | nih.govpatsnap.comresearchgate.net |

Significance of this compound as a Molecular Probe in Beta-Adrenergic Receptor Biology

Beyond its primary research applications in respiration and obstetrics, the high selectivity of this compound for the β2-adrenergic receptor makes it a valuable molecular probe for studying receptor biology and associated signaling pathways. By using hexoprenaline, researchers can specifically activate β2ARs to dissect their role in various physiological and pathophysiological processes.

A notable example of its use as a research tool is in the investigation of the cholinergic anti-inflammatory pathway. In experimental models of sepsis, this compound has been used as a selective β2AR agonist to demonstrate that activation of this receptor can lead to a significant decrease in pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. This research highlights the role of adrenergic mechanisms in modulating inflammatory responses and establishes the β2AR as an important component in this pathway.

These studies showcase how a well-characterized, selective agonist like this compound can be employed to elucidate complex biological interactions far beyond its initial areas of investigation. Its specificity allows scientists to isolate and study the function of a single receptor subtype, contributing to a more nuanced understanding of the sympathetic nervous system's role in processes like inflammation.

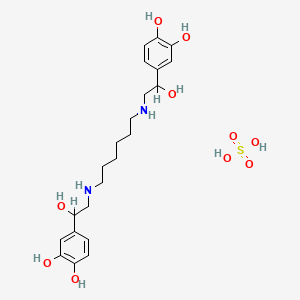

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-[2-[6-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]hexylamino]-1-hydroxyethyl]benzene-1,2-diol;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N2O6.H2O4S/c25-17-7-5-15(11-19(17)27)21(29)13-23-9-3-1-2-4-10-24-14-22(30)16-6-8-18(26)20(28)12-16;1-5(2,3)4/h5-8,11-12,21-30H,1-4,9-10,13-14H2;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTDCHGNGVGRHQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(CNCCCCCCNCC(C2=CC(=C(C=C2)O)O)O)O)O)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34N2O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046688 | |

| Record name | Hexoprenaline sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32266-10-7, 30117-45-4 | |

| Record name | Hexoprenaline sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32266-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Benzenediol, 4,4′-[1,6-hexanediylbis[imino(1-hydroxy-2,1-ethanediyl)]]bis-, sulfate (salt) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30117-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-(Hexane-1,6-diylbis(imino(1-hydroxyethylene)))dipyrocatechol sulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030117454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gynipral | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292266 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexoprenaline sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-[hexane-1,6-diylbis[iminio(1-hydroxyethylene)]]dipyrocatechol sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.325 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-[hexane-1,6-diylbis[imino(1-hydroxyethylene)]]dipyrocatechol sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.492 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXOPRENALINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U851S9102C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Structural Modification Studies of Hexoprenaline Sulfate

Established Synthetic Routes for Hexoprenaline (B194853) Sulfate (B86663) and its Analytical Standards

The synthesis of hexoprenaline involves a multi-step process. A common route begins with the reaction of two moles of chloroaceto pyrocatechin with one mole of N,N'-dibenzylhexamethylene-diamine. chemicalbook.com This mixture is heated in acetone, leading to the precipitation of N,N'-dibenzyl-N,N'-bis-[2-(3',4'-dihydroxyphenyl)-2-oxoethyl]-hexamethylene-diamine dichlorohydrate. chemicalbook.com This intermediate is then purified by recrystallization from water. chemicalbook.com

The subsequent step is a catalytic hydrogenation. chemicalbook.com The purified intermediate is hydrogenated using a palladium-carbon catalyst in a methanol (B129727) and water mixture. chemicalbook.com This process removes the benzyl (B1604629) groups and reduces the keto groups to hydroxyl groups, yielding N,N'-bis-[2-(3',4'-dihydroxyphenyl)-2-hydroxyethyl]-hexamethylene-diamine dichlorohydrate. chemicalbook.com The final base, hexoprenaline, can be isolated by adding a stoichiometric amount of a caustic alkali solution. chemicalbook.com

To produce hexoprenaline sulfate, the hexoprenaline base is reacted with an equivalent amount of sulfuric acid in an alcohol solution. chemicalbook.com The resulting sulfate salt is then precipitated and concentrated from a water-alcohol solution, yielding a product with a melting point of 222° to 228°C. chemicalbook.combiosynth.com

This compound is utilized as a fully characterized chemical compound that serves as a reference standard for its active pharmaceutical ingredient (API), hexoprenaline. axios-research.com These standards are essential for analytical method development, validation, and quality control during the synthesis and formulation stages of drug development, ensuring traceability against pharmacopeial standards. axios-research.combdg.co.nz The purity of these analytical standards is typically verified by methods such as HPLC, with target purities often exceeding 98%. bdg.co.nz

Design and Synthesis of this compound Analogues for Structure-Activity Relationship Investigations

The design and synthesis of analogues of β2-adrenergic agonists like hexoprenaline are crucial for conducting structure-activity relationship (SAR) studies. google.comresearchgate.net These investigations systematically alter the molecule's structure to understand how different functional groups contribute to its pharmacological activity. For adrenergic agonists, SAR studies often focus on modifications at three key sites: the aromatic ring, the ethanolamine (B43304) side chain, and the amine substituent. ukzn.ac.zaresearchgate.net

The synthesis of analogues would follow similar chemical principles to the established route for hexoprenaline, but would employ different starting materials to introduce desired structural variations. For instance, to study the influence of the aromatic ring, substituted chloroaceto-catechol derivatives could be used in the initial step. Similarly, modifications to the linker could be achieved by using diamines other than hexamethylene-diamine. The synthesis of a library of such analogues allows for a systematic evaluation of how structural changes impact receptor binding and functional activity. google.comresearchgate.net

Stereochemical Aspects of this compound Synthesis and Biological Activity

Hexoprenaline has two stereogenic centers, located at the β-carbon of each ethanolamine side chain. This gives rise to the potential for multiple stereoisomers. The biological activity of β-adrenergic agonists is highly dependent on their stereochemistry, a concept explained by the Easson-Stedman hypothesis. researchgate.netnih.gov This hypothesis posits that for maximal receptor interaction, a three-point contact with the receptor is necessary, involving the protonated amine, the β-hydroxyl group, and the catechol ring. researchgate.netnih.gov

The β-hydroxyl group on the chiral center is particularly important, forming a hydrogen bond with a specific serine residue in the β2-adrenergic receptor. researchgate.net For most β2-agonists, the (R)-enantiomer is pharmacologically more active than the (S)-enantiomer. researchgate.net In the case of hexoprenaline, which has two such chiral centers, the (R,R)-isomer is expected to exhibit the highest potency. The synthesis described yields a racemic mixture of isomers. chemicalbook.com The preparation of pure enantiomer drugs requires efficient stereoselective analytical methods and stereoselective synthesis routes. researchgate.net

Structure-Activity Relationship (SAR) Analyses of this compound and Derivatives

Structure-activity relationship (SAR) studies investigate how a molecule's structure correlates with its biological activity. google.com For adrenergic agonists like hexoprenaline, SAR analyses focus on how modifications to its core structure affect affinity and selectivity for adrenergic receptors. google.comresearchgate.net

The two 3,4-dihydroxyphenyl (catechol) rings in hexoprenaline are critical for its agonistic activity. ukzn.ac.zanih.gov The hydroxyl groups at the meta and para positions are generally considered essential for full agonism at β2-adrenergic receptors, as they mimic endogenous catecholamines like epinephrine. nih.gov These groups are capable of forming hydrogen bonds with serine residues within the receptor's binding site. nih.govresearchgate.net

Modifying these aromatic ring substitutions can significantly influence receptor selectivity. nih.gov For example, while the 3,4-dihydroxy substitution pattern is optimal for β2-receptor activity, altering the position or nature of these substituents can shift selectivity. nih.gov For some adrenergic agonists, moving the hydroxyl groups to the 3,5-positions, as seen in fenoterol (B1672521) and terbutaline, maintains β2-selectivity. researchgate.net The introduction of different substituents or the use of halogen atoms like fluorine can also confer selectivity between α- and β-adrenergic receptors. nih.gov

The ethylamine (B1201723) side chain, which includes the β-hydroxyl group, is a cornerstone of the pharmacophore for adrenergic agonists. ukzn.ac.za The hydroxyl group on the β-carbon is crucial for efficacy, as it forms a key hydrogen bond within the receptor. researchgate.net The length and flexibility of this side chain can also impact how the ligand fits into the binding pocket. Modifications to this part of the molecule, such as altering the distance between the aromatic ring and the nitrogen atom, can significantly affect potency. nih.gov

The nitrogen atoms in the hexoprenaline structure are essential for forming an ionic bond with an aspartic acid residue in the third transmembrane helix of the adrenergic receptor. nih.gov The substituents attached to these nitrogen atoms play a major role in determining the compound's selectivity, particularly for β-receptors. researchgate.net

In β-adrenergic agonists, increasing the steric bulk of the N-substituent generally enhances selectivity for β-receptors over α-receptors. researchgate.net The large N,N'-bis-alkyl substituent in hexoprenaline (the hexamethylene bridge connecting the two pharmacophores) contributes significantly to its β2-selectivity. The nature of the substituent on the amine can greatly influence both binding affinity and specificity. nih.gov The long, flexible hexamethylene chain in hexoprenaline allows the two catecholamine heads to bind to adjacent receptor sites, which is thought to contribute to its high efficacy and selectivity.

| Structural Feature | Modification | Effect on Activity |

| Aromatic Ring | Substitution of 3,4-hydroxyl groups | Hydrogen-bonding substitutions are critical for binding and functional agonism. nih.gov |

| Altering substituent positions (e.g., to 3,5) | Can maintain β2-selectivity, as seen in related compounds like terbutaline. researchgate.net | |

| Ethylamine Side Chain | Removal/modification of β-hydroxyl group | Significantly reduces agonistic potency due to loss of a key hydrogen bond interaction. researchgate.netresearchgate.net |

| Nitrogen Substituent | Increasing steric bulk of N-substituent | Generally increases selectivity for β-adrenergic receptors. researchgate.net |

| Nature of the linker | The hexamethylene linker contributes to high efficacy and β2-selectivity. |

Molecular Pharmacology and Receptor Interaction Mechanisms of Hexoprenaline Sulfate

Beta-2 Adrenergic Receptor (ADRB2) Binding Kinetics and Affinity Profiling of Hexoprenaline (B194853) Sulfate (B86663)

Hexoprenaline sulfate's primary mechanism of action is the stimulation of beta-2 adrenergic receptors (ADRB2). patsnap.compatsnap.com These receptors are predominantly located in the smooth muscle cells of the bronchi and the uterus. patsnap.compatsnap.com As a selective beta-2 adrenoreceptor agonist, hexoprenaline binds to these receptors and mimics the effects of endogenous catecholamines like adrenaline and noradrenaline, albeit with a greater preference for the beta-2 subtype. ncats.iopatsnap.com This binding initiates a series of events that lead to its therapeutic effects, such as bronchodilation and uterine relaxation. patsnap.compatsnap.com

While specific quantitative data on the binding kinetics (kon and koff rates) and a precise affinity profile (Kd or Ki values) for this compound are not extensively detailed in the provided search results, its classification as a selective beta-2 agonist implies a high affinity for ADRB2. ncats.iopatsnap.com The clinical efficacy of a drug is often correlated with its binding affinity and the duration of receptor occupancy.

G-Protein Coupled Receptor (GPCR) Activation Mechanisms Initiated by this compound

The beta-2 adrenergic receptor is a class of G-protein coupled receptor (GPCR). patsnap.com Upon binding of this compound to the ADRB2, it triggers a conformational change in the receptor, leading to the activation of an associated G-protein. patsnap.com Specifically, it stimulates the Gs alpha subunit of the G-protein.

This activation of the G-protein initiates a signaling cascade. The activated Gs alpha subunit binds to and activates the enzyme adenylyl cyclase. patsnap.com Adenylyl cyclase then catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). patsnap.com The subsequent increase in intracellular cAMP levels is a crucial step in the signaling pathway. patsnap.compatsnap.com

Elevated cAMP levels lead to the activation of protein kinase A (PKA). patsnap.com PKA, in turn, phosphorylates various downstream target proteins within the cell. This phosphorylation cascade ultimately results in a decrease in intracellular calcium concentrations, leading to the relaxation of smooth muscle tissues in the bronchi and uterus. patsnap.com

Selectivity of this compound for Beta-2 Versus Beta-1 Adrenergic Receptors: A Comparative Molecular Study

This compound is characterized by its selectivity for beta-2 adrenergic receptors over beta-1 adrenergic receptors. patsnap.compatsnap.com This selectivity is clinically important as beta-1 receptors are primarily located in the heart. Stimulation of beta-1 receptors can lead to cardiovascular side effects such as increased heart rate and contractility. The preferential binding to beta-2 receptors allows for targeted therapeutic effects with a reduced risk of these cardiac effects. patsnap.com

The molecular basis for this selectivity lies in the subtle differences in the amino acid sequences and three-dimensional structures of the beta-1 and beta-2 receptor subtypes. These differences create a more favorable binding pocket for hexoprenaline in the beta-2 receptor.

Computational Molecular Modeling and Docking Simulations of this compound

Computational methods, including molecular modeling and docking simulations, are powerful tools for investigating drug-receptor interactions at an atomic level.

Prediction of this compound Binding Modes and Key Interaction Residues

Molecular docking studies have been employed to predict how this compound binds to its target receptors and to identify the key amino acid residues involved in this interaction. Although specific docking studies for hexoprenaline with the beta-2 adrenergic receptor were not found in the search results, a study on its interaction with the SARS-CoV-2 S-glycoprotein and ACE2 receptor interface provides insights into its binding capabilities. In that context, hexoprenaline was shown to form charge-assisted hydrogen bonds with specific residues. nih.govf1000research.com For instance, one of its side-chain nitrogen atoms formed two hydrogen bonds with Glu35 of ACE-2 and Gln493 of the S-RBD, while the other nitrogen formed a hydrogen bond with Glu37. nih.govf1000research.com

Another study investigating potential inhibitors for the SARS-CoV-2 main protease (Mpro) found that hexoprenaline forms hydrogen bonds with Phe140, Glu166, and Thr190. nih.govpreprints.org These studies, although not on its primary therapeutic target, demonstrate the types of interactions hexoprenaline can form and highlight the utility of computational methods in identifying key binding residues.

Interactive Data Table: Predicted Binding Interactions of Hexoprenaline

| Target Protein | Interacting Residues | Type of Interaction |

|---|---|---|

| SARS-CoV-2 S-glycoprotein/ACE2 | Glu35 (ACE-2), Gln493 (S-RBD), Glu37 | Charge-assisted Hydrogen Bonds nih.govf1000research.com |

Molecular Dynamics Simulations to Elucidate this compound-Receptor Complex Stability

Molecular dynamics (MD) simulations are used to study the stability of the ligand-receptor complex over time. An MD simulation of hexoprenaline at the SARS-CoV-2 S-glycoprotein-ACE2 interface indicated that the critical bonds formed were slightly less stable than those of another compound, lymecycline, during the simulation period. nih.govf1000research.com Such simulations provide valuable information on the dynamics and stability of the binding, which are crucial for drug efficacy.

Theoretical Studies on this compound Affinity to Chromatographic Stationary Phases

Theoretical and computational studies detailing the specific affinity of this compound to various chromatographic stationary phases are not extensively available in publicly accessible literature. However, the chromatographic behavior of this compound can be inferred from its chemical structure and the well-established principles of reversed-phase and ion-pair chromatography, which are commonly employed for its analysis.

Hexoprenaline is a polar compound, a characteristic that presents challenges for its retention on conventional non-polar stationary phases like C18. mdpi.comnih.gov The retention of polar compounds on such phases is primarily governed by hydrophobic interactions between the analyte and the alkyl chains of the stationary phase. nih.gov Due to its polarity, this compound exhibits weak hydrophobic interactions, leading to poor retention on C18 columns when using purely aqueous-organic mobile phases. mdpi.comnih.gov

The interaction mechanism in ion-pair chromatography is a dynamic equilibrium involving the analyte, the ion-pairing reagent, and the stationary phase. The retention can be influenced by several factors, including the type and concentration of the ion-pairing reagent, the pH of the mobile phase, and the organic modifier content. mdpi.comwikipedia.org For instance, a lower alkyl chain length of the ion-pairing reagent generally results in lower retention for polar compounds on C18 stationary phases. mdpi.com

While specific molecular modeling studies for this compound are not readily found, the principles of its interaction can be understood through the study of similar catecholamines. For these compounds, retention on reversed-phase columns is governed by hydrophobic interactions with the stationary phase, and the degree of ionization, controlled by the mobile phase pH, plays a crucial role. nih.gov The separation of catecholamines and their metabolites can be achieved isocratically on reversed-phase columns using aqueous eluents, where hydrophobic interactions between the non-polar parts of the molecules and the octadecyl-silica stationary phase are the main driving force for retention. nih.gov

Table of Chromatographic Conditions for this compound Analysis

| Parameter | Condition | Reference |

| Stationary Phase | Waters Acquity HSS T3 (50 x 2.1 mm i.d., 1.8 µm) | nih.gov |

| Conventional reversed-phase columns (C8 and C18) | acs.org | |

| Mobile Phase | Sodium dihydrogen phosphate (B84403) 5 mM + octane-1-sulphonic acid sodium salt 10 mM buffer pH 3.0 (Solution A) and acetonitrile (B52724) (Solution B) in a gradient elution | nih.gov |

| Acidic buffer with methanol (B129727) as organic solvent and sodium octanesulfonate/heptanesulfonate as an ion-pairing agent | acs.org | |

| Detection | UV at 280 nm | nih.govacs.org |

| Flow Rate | 0.5 mL/min | nih.gov |

| 1 mL/min | acs.org | |

| Column Temperature | Ambient (25 °C) | nih.gov |

| 40 °C | acs.org |

Intracellular Signaling Cascades and Effector Pathways Modulated by Hexoprenaline Sulfate

Adenylate Cyclase Activation and Cyclic Adenosine (B11128) Monophosphate (cAMP) Production in Response to Hexoprenaline (B194853) Sulfate (B86663)

The binding of hexoprenaline sulfate to beta-2 adrenergic receptors on the cell surface triggers a conformational change in the receptor. This change activates the associated Gs protein, which in turn stimulates the enzyme adenylate cyclase. patsnap.comarchivog.com Activated adenylate cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), leading to a significant increase in the intracellular concentration of this second messenger. patsnap.compatsnap.com This rise in cAMP is a critical initiating step in the signaling pathway responsible for the therapeutic effects of this compound. patsnap.compatsnap.com

Protein Kinase A (PKA) Pathway Activation and Downstream Phosphorylation Events Triggered by this compound

The elevated intracellular levels of cAMP directly activate protein kinase A (PKA), also known as cAMP-dependent protein kinase. patsnap.comarchivog.com PKA is a holoenzyme consisting of regulatory and catalytic subunits. nih.gov The binding of cAMP to the regulatory subunits causes the release and activation of the catalytic subunits. nih.gov These active catalytic subunits then phosphorylate various target proteins within the cell on specific serine and threonine residues. nih.gov This phosphorylation cascade is a key mechanism by which the signal from the initial receptor activation is amplified and transmitted to downstream effectors, ultimately leading to a cellular response. patsnap.com

Regulation of Intracellular Calcium Homeostasis and Calcium Signaling Pathways by this compound

A crucial aspect of this compound's mechanism of action is its ability to regulate intracellular calcium (Ca2+) homeostasis. archivog.com Intracellular Ca2+ is a ubiquitous second messenger that plays a pivotal role in numerous cellular processes, including muscle contraction. nih.govgenome.jp

Mechanisms of this compound-Mediated Reduction in Intracellular Calcium Concentrations

The activation of the PKA pathway by this compound leads to a reduction in intracellular calcium concentrations through several proposed mechanisms. One key mechanism involves the PKA-mediated phosphorylation of proteins that promote the sequestration of Ca2+ into the sarcoplasmic reticulum, an intracellular storage organelle. This action effectively removes Ca2+ from the cytoplasm. Additionally, PKA can influence the activity of ion channels in the cell membrane, further contributing to a decrease in cytosolic Ca2+ levels. Specifically, PKA can phosphorylate proteins associated with the sodium-potassium ATPase system, which increases the rate at which Na+ is pumped out of the cell in exchange for K+. This increased Na+ gradient accelerates the Na+-Ca2+ exchange, resulting in a net loss of Ca2+ from the cell.

Inhibition of Myosin Light-Chain Kinase Activity by this compound

The interaction between actin and myosin, which is essential for muscle contraction, is regulated by the enzyme myosin light-chain kinase (MLCK). MLCK phosphorylates the regulatory light chain of myosin, a step that is necessary for the myosin head to interact with actin and generate force. The activity of MLCK is highly dependent on the intracellular concentration of calcium, specifically the calcium-calmodulin complex. nih.gov this compound, by increasing cAMP and activating PKA, leads to the phosphorylation and subsequent inhibition of MLCK. archivog.com This inhibition prevents the phosphorylation of myosin light chains, thereby disrupting the actin-myosin interaction and leading to smooth muscle relaxation. archivog.com

Gene Expression and Transcriptional Regulation Mediated by this compound-Activated Pathways

While the acute effects of this compound are primarily mediated by rapid, post-translational modifications of existing proteins, prolonged activation of the cAMP/PKA pathway can also lead to changes in gene expression. nih.gov A key nuclear target of PKA is the transcription factor cAMP response element-binding protein (CREB). nih.govnih.gov When phosphorylated by PKA, CREB binds to specific DNA sequences known as cAMP response elements (CREs) in the promoter regions of target genes. nih.gov This binding can either activate or repress the transcription of these genes, leading to longer-term changes in cellular function. The specific genes regulated by this pathway can vary depending on the cell type and the physiological context.

Biochemical and Cellular Effects of Hexoprenaline Sulfate: in Vitro and Pre Clinical Mechanistic Studies

Mechanistic Investigations of Smooth Muscle Relaxation Induced by Hexoprenaline (B194853) Sulfate (B86663) in Isolated Tissues.patsnap.comresearchgate.net

The primary pharmacological effect of hexoprenaline sulfate is the relaxation of smooth muscle, a process initiated by its interaction with beta-2 adrenergic receptors. patsnap.commedtigo.com This interaction triggers a well-defined intracellular signaling cascade. The binding of this compound to beta-2 adrenergic receptors, which are G-protein-coupled receptors, activates the enzyme adenylate cyclase. patsnap.comarchivog.com This enzyme catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). patsnap.com The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). patsnap.com PKA then phosphorylates various intracellular proteins, which leads to a decrease in intracellular calcium concentrations and the inhibition of myosin light-chain kinase. patsnap.comarchivog.com This cascade ultimately prevents the phosphorylation of myosin and its interaction with actin, resulting in smooth muscle relaxation. archivog.com

Bronchial Smooth Muscle Relaxation Studies.patsnap.comresearchgate.net

In the context of the respiratory system, this compound's action on beta-2 adrenergic receptors, which are abundant in the smooth muscle of the bronchi, leads to bronchodilation. patsnap.compatsnap.com In vitro studies on isolated bronchial tissues demonstrate that by mimicking the effect of endogenous catecholamines like adrenaline with greater selectivity for beta-2 receptors, hexoprenaline effectively reverses bronchoconstriction. patsnap.commedicaldialogues.in This relaxation of the airway smooth muscles makes it easier for air to flow through the respiratory tract. patsnap.commedtigo.com The mechanism is consistent with the cAMP-mediated pathway, where increased cAMP levels lead to the relaxation of bronchial smooth muscle fibers. patsnap.compatsnap.com

Uterine Smooth Muscle Relaxation Studies.patsnap.comresearchgate.net

Similar to its effects on bronchial tissue, this compound induces relaxation of uterine smooth muscle (myometrium) by stimulating beta-2 adrenergic receptors. patsnap.compatsnap.com This tocolytic effect has been demonstrated in in vitro studies using isolated uterine muscle rings from rats. srce.hrnih.gov The activation of the adenylate cyclase-cAMP-PKA pathway in uterine cells leads to myometrial relaxation and the inhibition of spontaneous contractions. patsnap.comarchivog.com Research has also explored the interaction of this pathway with other cellular mechanisms, such as the role of ATP-sensitive potassium (KATP) channels, which are involved in beta-agonist-induced myometrial relaxation. srce.hrnih.gov

Enzymatic Activity Modulation by this compound: Studies on Key Metabolic Enzymes

This compound's mechanism of action is fundamentally centered on the modulation of key enzyme activities that regulate smooth muscle tone. The binding to the beta-2 adrenergic receptor initiates this enzymatic cascade.

| Enzyme | Action | Downstream Effect |

| Adenylate Cyclase | Activated | Converts ATP to cyclic adenosine monophosphate (cAMP), increasing its intracellular concentration. patsnap.comarchivog.com |

| Protein Kinase A (PKA) | Activated by cAMP | Phosphorylates target proteins within smooth muscle cells. patsnap.com |

| Myosin Light-Chain Kinase (MLCK) | Inhibited | Phosphorylation by PKA leads to inhibition of MLCK, preventing the phosphorylation of myosin light chains. patsnap.comarchivog.com |

| Catechol-O-methyltransferase (COMT) | Metabolizes | Involved in the metabolic breakdown of hexoprenaline. wikipedia.orgwikipedia.org |

This table provides an interactive overview of the key enzymes modulated by this compound.

Immunomodulatory Actions of this compound at the Cellular Level.researchgate.netncats.io

Beyond its effects on smooth muscle, pre-clinical and in vitro studies have revealed that this compound possesses immunomodulatory properties, influencing the function of various immune cells.

Effects of this compound on Immunoglobulin Production in Cell Culture Models.researchgate.net

Studies using cultures of human peripheral blood mononuclear cells have shown that this compound can influence immunoglobulin production. Specifically, research has revealed that the combined action of this compound and thyroxine can abolish the stimulating effect of thyroxine on IgG production. researchgate.net This finding suggests that under certain conditions, this compound can exert a regulatory or suppressive effect on humoral immunity at the cellular level.

Regulation of Lymphocyte Proliferative Responses and Cytokine Release by this compound.researchgate.netncats.io

This compound has demonstrated clear effects on T-cell functions. In vitro studies have established that this compound can decrease the proliferative response of lymphocytes. researchgate.net This suppressive action was found to be significantly enhanced in lymphocytes from patients who had sustained a penetrating eye injury, indicating a context-dependent sensitivity to its immunomodulatory effects. researchgate.netresearchgate.net

Furthermore, investigations in animal models of experimental thyrotoxicosis showed that this compound decreased the number of antibody-forming cells and suppressed the delayed-type hypersensitivity (DTH) response, a T-cell-mediated immune reaction. oup.comoup.com There is also evidence suggesting an impact on cytokine production. Studies have noted that the inclusion of other agents with hexoprenaline did not prevent the decrease in interferon-gamma production in cell cultures, implying that hexoprenaline itself contributes to the modulation of this key cytokine. researchgate.net

| Immune Parameter | Cell/Model System | Observed Effect of this compound |

| Immunoglobulin G (IgG) Production | Human peripheral blood mononuclear cells | Abolished the stimulatory effect of thyroxine on IgG production. researchgate.net |

| Lymphocyte Proliferation | Human peripheral blood mononuclear cells | Decreased proliferative response. researchgate.net |

| Antibody-Forming Cells (AFC) | Rats with experimental thyrotoxicosis | Decreased the number of AFCs. oup.comoup.com |

| Delayed-Type Hypersensitivity (DTH) | Rats with experimental thyrotoxicosis | Decreased the DTH reaction level. oup.comoup.com |

| Interferon-gamma (IFN-γ) Production | Cell cultures | Contributed to a decrease in IFN-γ production. researchgate.net |

This table provides an interactive overview of the immunomodulatory actions of this compound.

Elucidation of this compound's Role in Cholinergic Anti-Inflammatory Pathway Modulation

This compound, a selective β2-adrenoceptor agonist, has been investigated for its role in modulating the cholinergic anti-inflammatory pathway. biomedgrid.compatsnap.comnih.gov This pathway is a critical neuro-immune regulatory mechanism where the vagus nerve, through the release of acetylcholine (B1216132), can suppress inflammation. medcraveonline.comfrontiersin.orgnih.gov The primary cellular targets of this pathway are immune cells, particularly macrophages and monocytes, which express α7 nicotinic acetylcholine receptors (α7nAChRs). biomedgrid.commedcraveonline.com

Pre-clinical studies in animal models of sepsis have demonstrated that administration of this compound can lead to a reduction in mortality and a decrease in the systemic levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). biomedgrid.commedcraveonline.com This effect is comparable to that observed with direct α7nAChR agonists. biomedgrid.com The proposed mechanism involves the activation of β2-adrenoceptors on immune cells, which complements the anti-inflammatory signaling cascade initiated by the cholinergic system. biomedgrid.commedcraveonline.com

The interaction between the adrenergic and cholinergic systems in inflammation is complex. Stimulation of β2-adrenoceptors by this compound can lead to an increase in intracellular cyclic adenosine monophosphate (cAMP). patsnap.com This increase in cAMP can, in turn, inhibit the production and release of pro-inflammatory cytokines from immune cells, thus augmenting the anti-inflammatory effects mediated by the α7nAChRs. biomedgrid.compatsnap.com

Research suggests an additive effect when β2-adrenoceptor agonists like this compound are used in conjunction with α7nAChR agonists. biomedgrid.com This synergy highlights the interconnectedness of the adrenergic and cholinergic anti-inflammatory pathways in resolving inflammation. biomedgrid.com The activation of β2-adrenoceptors appears to be a complementary mechanism that enhances the vagus nerve-mediated suppression of peripheral inflammation. biomedgrid.comfrontiersin.org

Table 1: Effects of this compound on Pro-Inflammatory Cytokines in a Sepsis Model

| Treatment Group | TNF-α Concentration | IL-1β Concentration | IL-6 Concentration |

| Control (Sepsis) | High | High | High |

| This compound | Decreased biomedgrid.commedcraveonline.com | Decreased biomedgrid.commedcraveonline.com | Decreased biomedgrid.commedcraveonline.com |

| α7nAChR Agonist | Decreased biomedgrid.com | Decreased biomedgrid.com | Decreased biomedgrid.com |

| Combined this compound and α7nAChR Agonist | Further Decreased biomedgrid.com | Further Decreased biomedgrid.com | Further Decreased biomedgrid.com |

| This table is a representation of findings from pre-clinical studies and specific concentrations are not provided due to variability across studies. |

Cellular Responses and Physiological Adaptations in Mechanistic Animal Models Exposed to this compound (excluding therapeutic outcomes or side effects)

In pre-clinical animal models, exposure to this compound elicits a range of cellular and physiological responses, primarily linked to its function as a selective β2-adrenoceptor agonist. patsnap.comnih.gov These studies provide insights into the compound's mechanism of action at a systems level, independent of its direct therapeutic applications.

One of the primary cellular responses to this compound is the relaxation of smooth muscle tissue. patsnap.com This is a direct consequence of β2-adrenoceptor activation, which triggers a signaling cascade involving the enzyme adenylate cyclase and an increase in intracellular cyclic adenosine monophosphate (cAMP). patsnap.com This leads to the phosphorylation of proteins that reduce intracellular calcium levels and inhibit myosin light-chain kinase, resulting in muscle relaxation. patsnap.com This fundamental mechanism has been observed in various smooth muscle types, including bronchial and uterine tissues in animal models. patsnap.com

Physiological adaptations to this compound administration in animal models also include alterations in the cardiovascular system. While being selective for β2-adrenoceptors, some degree of stimulation of β1-adrenoceptors in the heart can occur, leading to changes in heart rate and contractility. nih.gov These hemodynamic effects are a direct physiological adaptation to the presence of the compound.

Furthermore, studies in animal models of sepsis have revealed physiological adaptations related to the immune system. The administration of this compound has been shown to modulate the immune response by decreasing the production of pro-inflammatory cytokines. biomedgrid.commedcraveonline.com This indicates a physiological adaptation where the compound influences the function of immune cells, such as macrophages and monocytes, leading to a dampened inflammatory state. biomedgrid.com This effect is linked to the activation of β2-adrenoceptors on these immune cells. medcraveonline.com

Research has also explored the impact of this compound on the hemostatic system in animal models. Some studies have suggested that it can influence blood coagulation and fibrinolysis processes. nih.govresearchgate.net For instance, in premature newborns, tocolysis with this compound has been associated with an acceleration of clot formation and a slowing of fibrinolysis in umbilical cord blood, as observed through thromboelastography. researchgate.net

Table 2: Summary of Cellular and Physiological Responses to this compound in Animal Models

| System/Cell Type | Cellular/Physiological Response | Underlying Mechanism |

| Smooth Muscle | Relaxation patsnap.com | ↑ cAMP, ↓ Intracellular Ca2+ patsnap.com |

| Cardiovascular System | Altered Heart Rate and Contractility nih.gov | β-adrenoceptor stimulation nih.gov |

| Immune System | Decreased Pro-inflammatory Cytokine Production biomedgrid.commedcraveonline.com | β2-adrenoceptor activation on immune cells medcraveonline.com |

| Hemostatic System | Altered Blood Coagulation and Fibrinolysis researchgate.net | Influence on clot formation and lysis processes researchgate.net |

Advanced Analytical and Spectroscopic Characterization Methods for Hexoprenaline Sulfate Research

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods for Hexoprenaline (B194853) Sulfate (B86663) Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of hexoprenaline sulfate in pharmaceutical formulations. chosun.ac.kr Researchers have successfully developed and validated new, simple, and rapid reversed-phase HPLC (RP-HPLC) methods coupled with UV detection for the quantitative analysis of this compound in both tablet and injection forms. chosun.ac.kr

A typical HPLC method involves a C18 column, such as a Capcellpak C18 MG (150mm×4.6mm, 5µm), with a mobile phase consisting of a mixture of an acidic buffer and an organic solvent. chosun.ac.kr For instance, a mobile phase composed of 0.025 mol/L potassium dihydrogen phosphate (B84403) (KH2PO4) solution containing 0.1% heptanesulfonic acid sodium salt and acetonitrile (B52724) (in a 90:20 v/v ratio), adjusted to a pH of 3.0 with phosphoric acid, has proven effective. chosun.ac.kr The analysis is typically carried out at a flow rate of 1 mL/min with UV detection at 280 nm. chosun.ac.kr To accommodate different formulations, the injection volume can be adjusted, for example, 10 µL for tablets and 150 µL for injections. chosun.ac.kr

The validation of these HPLC methods is conducted in accordance with International Conference on Harmonisation (ICH) guidelines, assessing parameters such as system suitability, specificity, linearity, precision, and accuracy. chosun.ac.kr Linearity has been demonstrated over concentration ranges suitable for different dosage forms, such as 2.5 to 50 µg/mL for tablets and 1 to 3 µg/mL for injections. chosun.ac.kr The stability of standard solutions is also evaluated, with studies showing that this compound solutions are stable for at least 48 hours at room temperature when protected from light, and also under refrigerated conditions. chosun.ac.kr The robustness of the method is confirmed by making small, deliberate variations to chromatographic conditions and observing that the results remain within acceptable limits. chosun.ac.kr

Table 1: HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | Capcellpak C18 MG (150mm×4.6mm, 5µm) |

| Mobile Phase | 0.025mol/L KH2PO4 with 0.1% heptanesulfonic acid sodium salt and Acetonitrile (90:20, v/v), pH 3.0 |

| Flow Rate | 1 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL (Tablets), 150 µL (Injections) |

| Linearity Range | 2.5-50 µg/mL (Tablets), 1-3 µg/mL (Injections) |

Ultra-Performance Liquid Chromatography (UPLC) Advancements for this compound Quantification and Purity Assessment

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including faster analysis times and reduced solvent consumption, making it a valuable tool for this compound analysis. mdpi.com A novel, stability-indicating reversed-phase UPLC method has been developed and validated for the determination of hexoprenaline in injectable dosage forms. nih.gov This method was developed using Analytical Quality by Design (AQbD) principles to ensure robustness and meet regulatory standards. nih.gov

The optimized UPLC method utilizes a Waters Acquity HSS T3 column (50 × 2.1 mm i.d., 1.8 µm) at ambient temperature. mdpi.comnih.gov A gradient elution is employed with a mobile phase consisting of two solutions: Solution A, a 5 mM sodium dihydrogen phosphate buffer with 10 mM octane-1-sulphonic acid sodium salt at pH 3.0, and Solution B, acetonitrile. mdpi.comnih.gov The gradient program is as follows: 0-1 min, 5% B; 1-5 min, ramp to 50% B; 5-7 min, return to 5% B; and 7-10 min, hold at 5% B. mdpi.comnih.gov The flow rate is maintained at 0.5 mL/min, and UV detection is performed at 280 nm. mdpi.comnih.gov This method demonstrated linearity over a concentration range of 3.50–6.50 µg/mL with a high correlation coefficient (R2 = 0.9998). mdpi.comnih.gov

Implementation of Analytical Quality by Design (AQbD) Principles in Method Development

The development of the UPLC method for this compound was guided by the principles of Analytical Quality by Design (AQbD). mdpi.comnih.gov AQbD is a systematic, risk-based approach that aims to build quality into the analytical method throughout its lifecycle. mdpi.comtandfonline.com The process begins with defining the Analytical Target Profile (ATP), which outlines the goals and performance requirements of the method. mdpi.com For the hexoprenaline assay, the ATP included the ability to accurately quantify the drug in a specific concentration range with defined accuracy and precision. mdpi.com

Critical Method Parameters (CMPs) that could potentially impact the Critical Method Attributes (CMAs) are identified through risk assessment tools like the Ishikawa (fishbone) diagram. tandfonline.com For the UPLC method, parameters such as the type of ion-pairing reagent, column chemistry, mobile phase pH, and gradient elution were assessed. mdpi.comnih.gov Design of Experiments (DoE) is then used to systematically study the effects of these parameters and their interactions to establish a Method Operable Design Region (MODR). mdpi.comtandfonline.com The MODR defines the multidimensional space of experimental conditions within which the method is robust and consistently delivers results that meet the ATP. mdpi.comtandfonline.com This approach not only enhances method robustness and reliability but also provides greater regulatory flexibility and reduces operational costs. mdpi.comnih.gov

Table 2: UPLC Method Validation and Robustness Parameters

| Parameter | Specification/Result |

|---|---|

| **Linearity (R²) ** | 0.9998 mdpi.comnih.gov |

| Concentration Range | 3.50–6.50 µg/mL mdpi.comnih.gov |

| Accuracy (Mean Recovery) | 98.0% to 102.0% mdpi.com |

| Precision (RSD) | ≤ 2% mdpi.com |

| Robustness | Method is robust for variations in column temperature, wavelength, flow rate, and mobile phase pH. mdpi.com |

Electrochemical and Potentiometric Methods for this compound Determination

Electrochemical methods, particularly potentiometry, offer a simple, cost-effective, and rapid alternative for the determination of this compound. researchgate.netelectrochemsci.org These techniques are based on the measurement of the potential of an ion-selective electrode (ISE) in response to the concentration of the target ion in a solution. electrochemsci.org

Construction and Evaluation of this compound Ion-Selective Electrodes

Researchers have successfully constructed and evaluated various types of ion-selective electrodes for the determination of hexoprenaline. researchgate.netgrafiati.com These include conventional plastic membrane electrodes and coated-wire electrodes. researchgate.netgrafiati.com The sensing membranes are typically based on the formation of an ion-pair between the hexoprenalinium cation and a suitable counter-ion, such as phosphotungstate (PTA) or phosphomolybdate (PMA). researchgate.netgrafiati.com The resulting ion-pair, for instance, hexoprenalinium-phosphotungstate (Hx-PTA) or hexoprenalinium-phosphomolybdate (Hx-PMA), serves as the electroactive material in the electrode membrane. researchgate.netgrafiati.com

The performance of these electrodes is thoroughly characterized by evaluating parameters such as their composition, response time, lifespan, and the effect of pH and temperature. researchgate.net The selectivity of the electrodes towards hexoprenaline in the presence of potential interfering substances, including inorganic cations, sugars, and amino acids, is also a critical aspect of their evaluation. researchgate.netgrafiati.com

Application of Flow Injection Potentiometric Assays for Research Samples

The developed this compound ion-selective electrodes have been successfully applied in flow injection analysis (FIA) systems for the potentiometric assay of the drug in its pure form, in pharmaceutical preparations, and in biological samples like urine and plasma. researchgate.netgrafiati.comamanote.com FIA offers several advantages, including high sample throughput, automation, and reduced reagent consumption. researchgate.net

In a typical FIA setup, a carrier stream containing the sample is injected into a flowing reagent stream, and the resulting change in potential at the ion-selective electrode is measured. amanote.com The system can be optimized for various parameters to achieve a high sampling rate, with some systems capable of analyzing up to 40 samples per hour. researchgate.net The results obtained from these potentiometric methods have been shown to be comparable to those from other analytical techniques, demonstrating their accuracy and reliability for routine analysis. livedna.net

Spectroscopic Techniques for Structural Elucidation and Impurity Profiling in Research (e.g., NMR, Mass Spectrometry)

The definitive identification and purity assessment of this compound in a research setting rely on a combination of powerful spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for the complete structural elucidation of the molecule and for the detection and characterization of process-related impurities and degradation products. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary method for determining the precise arrangement of atoms within a molecule. libretexts.org For a complex molecule like this compound, both ¹H NMR and ¹³C NMR are employed to build a comprehensive picture of its structure.

¹H NMR (Proton NMR): This technique provides detailed information about the hydrogen atoms in the molecule. The chemical shift of each proton, the splitting pattern (multiplicity), and the integration of the signals reveal the electronic environment and the number of neighboring protons, which helps in assigning protons to specific locations in the structure, such as the aromatic rings and the aliphatic hexyl chain of hexoprenaline.

¹³C NMR (Carbon-13 NMR): ¹³C NMR spectroscopy is used to determine the types of carbon atoms in a molecule. A key advantage of ¹³C NMR is its wide spectral window (typically 0-220 ppm), which minimizes signal overlap, even in large molecules. Each unique carbon atom in this compound produces a distinct signal, allowing for the confirmation of the total number of carbons and their chemical environments (e.g., aromatic, aliphatic, alcohol-bearing). nih.gov Techniques like broadband decoupling are typically used to simplify the spectrum by removing C-H coupling, resulting in a singlet for each unique carbon, which aids in interpretation.

Mass Spectrometry (MS) is a critical technique for determining the molecular weight and elemental composition of this compound and its impurities. nih.gov High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula (C₂₂H₃₂N₂O₆ for the free base). nih.gov Furthermore, tandem mass spectrometry (MS/MS or MSⁿ) experiments are used to fragment the molecule. patentorder.com By analyzing the fragmentation patterns, researchers can deduce the connectivity of different parts of the molecule, providing corroborating evidence for the structure determined by NMR. patentorder.com This fragmentation analysis is also crucial for identifying unknown impurities and degradation products by determining their molecular weights and piecing together their structures based on their fragment ions. patentorder.com

While detailed experimental NMR and MS data for this compound are often proprietary and found in certificates of analysis accompanying reference standards, the principles of these techniques are universally applied for its characterization. cnjournals.comtandfonline.com The combination of NMR and MS provides a high degree of confidence in the structure and purity of the compound under investigation. researchgate.netresearchgate.net

Table 1: Application of Spectroscopic Techniques for this compound Analysis

| Technique | Information Provided | Relevance to this compound Research |

|---|---|---|

| ¹H NMR | Number of different types of protons, their electronic environments, and connectivity (neighboring protons). | Confirms the structure of the aliphatic chain and substitution patterns on the aromatic rings. |

| ¹³C NMR | Number of non-equivalent carbons and their chemical environments (e.g., sp², sp³). | Confirms the carbon skeleton of the molecule, including the presence of two distinct aromatic rings and the hexyl bridge. |

| Mass Spectrometry (MS) | Molecular weight of the compound. | Confirms the overall mass of the this compound molecule. nih.gov |

| High-Resolution MS (HRMS) | Highly accurate molecular weight, allowing for the determination of the elemental formula. | Provides strong evidence for the molecular formula (C₂₂H₃₂N₂O₆·H₂SO₄). nih.gov |

| Tandem MS (MS/MS) | Structural information based on the fragmentation patterns of the parent ion. patentorder.com | Helps in sequencing the molecular structure and is critical for identifying and characterizing unknown impurities and degradation products. patentorder.com |

Development of Stability-Indicating Analytical Methods for this compound in Research Contexts

A stability-indicating analytical method (SIAM) is a validated quantitative procedure that can accurately and precisely measure the concentration of an active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. The development of such methods is crucial for assessing the intrinsic stability of a drug substance like this compound. drugbank.com

A novel, stability-indicating Ultra-Performance Liquid Chromatography (UPLC®) method has been developed and validated for the determination of hexoprenaline in injectable dosage forms. cnjournals.commdpi.com This method was developed using Analytical Quality by Design (AQbD) principles, which ensure a robust and reliable analytical procedure. mdpi.com

To prove the stability-indicating nature of the method, forced degradation studies were conducted. mdpi.com In these studies, this compound was subjected to various stress conditions, including acid and base hydrolysis, oxidation, heat, and light, to induce degradation. mdpi.com The results demonstrated that the method was able to separate the intact hexoprenaline peak from the peaks of the various degradation products formed under stress. biosynth.com

The findings from the forced degradation study revealed that this compound is particularly susceptible to degradation under basic and oxidative conditions. Significant degradation was observed when the compound was exposed to sodium hydroxide (B78521) and hydrogen peroxide. biosynth.com The compound showed stability under acidic, photolytic, and thermal stress conditions. biosynth.com The stability in acidic solution is consistent with the pH of its commercial injectable formulation, which is typically between 2.5 and 3.5.

Table 2: Summary of Forced Degradation Studies of this compound

| Stress Condition | Reagent and Condition | % Degradation (mean ± std. dev.) |

|---|---|---|

| Acid Hydrolysis | 1 N HCl, 1 hour | 0.4 ± 0.1 |

| Base Hydrolysis | 0.005 N NaOH, 1 hour | 21.0 ± 0.1 |

| Oxidation | 3% H₂O₂, 1 hour | 17.5 ± 0.2 |

| Thermal | 60 °C, 8 hours | 0.5 ± 0.1 |

| Photolysis | Visible light, 8 hours | 0.3 ± 0.1 |

(Data sourced from Afonso Urich et al., Molecules 2021) biosynth.com

The successful validation of this UPLC method, including its specificity in the presence of degradation products, confirms its utility as a stability-indicating method for this compound in research and quality control contexts. mdpi.com

Emerging Research Directions and Future Perspectives in Hexoprenaline Sulfate Science

Investigation of Novel Biological Targets or Signaling Pathways Beyond Canonical Beta-2 Adrenergic Agonism

While the primary mechanism of hexoprenaline (B194853) sulfate (B86663) involves the stimulation of beta-2 adrenergic receptors (β2ARs) and the subsequent activation of the G-protein-coupled receptor pathway leading to increased intracellular cyclic adenosine (B11128) monophosphate (cAMP), emerging research suggests the potential for non-canonical signaling. patsnap.compatsnap.com The classical pathway results in smooth muscle relaxation through the activation of protein kinase A (PKA) and a decrease in intracellular calcium. patsnap.com However, the complex physiological responses to adrenergic stimulation hint at a more intricate network of interactions.

Future investigations are focusing on whether hexoprenaline sulfate can engage with other receptor systems or trigger alternative intracellular cascades. A notable area of interest is the interplay between the adrenergic and cholinergic systems. Studies have explored the "cholinergic anti-inflammatory pathway," where activation of β2ARs may modulate inflammatory responses through mechanisms that could involve interactions with nicotinic acetylcholine (B1216132) receptors (nAChRs). Research using a selective β2AR agonist like this compound in sepsis models has shown a reduction in mortality and proinflammatory cytokines, an effect also seen with nAChR agonists. biomedgrid.com This suggests a potential crosstalk between these two pathways, where hexoprenaline's effects might extend beyond simple smooth muscle relaxation to include immunomodulation. biomedgrid.com

Further research is needed to elucidate these non-canonical pathways, which could involve β-arrestin-biased signaling or interactions with other G-protein subtypes, leading to a diverse range of cellular effects independent of cAMP production.

Table 1: Potential Non-Canonical Mechanisms of this compound

| Potential Mechanism | Description | Implication for Research |

|---|---|---|

| Adrenergic-Cholinergic Crosstalk | Interaction with the cholinergic anti-inflammatory pathway, potentially modulating immune cell function via nAChRs. biomedgrid.com | Investigation into the anti-inflammatory and immunomodulatory properties of this compound. |

| β-Arrestin Biased Signaling | Activation of signaling pathways independent of G-protein coupling, which can lead to different cellular outcomes than the canonical cAMP pathway. | Exploration of distinct functional outcomes of β2AR activation by hexoprenaline, such as gene regulation or cell proliferation. |

| Receptor Dimerization | Formation of heterodimers between β2ARs and other receptors (e.g., other adrenergic receptor subtypes or even non-adrenergic receptors), which could alter signaling. nih.gov | Study of receptor complexes to understand how hexoprenaline's effects might be modified in different tissues or disease states. |

Mechanistic Studies on this compound in Emerging Research Areas (e.g., Repurposing in Antiviral Research)

The established physiological effects of this compound, including its influence on the immune system, open avenues for drug repurposing. While direct evidence for hexoprenaline's antiviral activity is currently limited, its known mechanisms provide a rationale for investigation. For instance, the modulation of the cholinergic anti-inflammatory pathway suggests that hexoprenaline could influence the cytokine storms associated with severe viral infections. biomedgrid.com

Computational studies represent a key starting point for such investigations. In silico drug repurposing, using techniques like molecular docking and dynamics, can screen existing drugs for their potential to interact with viral proteins. grafiati.com Although specific studies on hexoprenaline for viruses like SARS-CoV-2 are not yet prominent, the methodology allows for rapid assessment of its binding affinity to key viral targets, such as the spike glycoprotein (B1211001) or viral proteases. grafiati.com Such computational predictions would then require validation through in vitro and subsequent in vivo studies to determine any genuine antiviral efficacy.

Development of Advanced Molecular Tools and Fluorescent Probes Based on this compound Structure

To better understand the pharmacokinetics and target engagement of this compound, researchers are developing advanced molecular tools. A significant step in this direction has been the creation of radiolabeled hexoprenaline. nih.gov Specifically, 99mTc-hexoprenaline has been prepared and evaluated as a potential radiopharmaceutical for lung scintigraphy. dntb.gov.uaresearchgate.net This tool allows for non-invasive imaging of the drug's distribution and accumulation in target organs like the lungs. nih.gov

In silico modeling played a crucial role in the development of this radiotracer. nih.gov Computational predictions about how the addition of the 99mTc moiety would affect the molecule's interaction with the β2 adrenergic receptor were essential for its design. nih.gov While these radiolabeled compounds are powerful for organ-level imaging, there is an opportunity to develop tools for cellular and subcellular visualization.

Future work could focus on synthesizing fluorescent probes based on the hexoprenaline structure. By conjugating a fluorophore to the hexoprenaline molecule without disrupting its binding to the β2AR, researchers could create tools to:

Visualize receptor distribution and trafficking in real-time in living cells.

Quantify receptor binding kinetics at the single-molecule level.

Use in high-throughput screening assays to discover new modulators of the β2AR.

Table 2: Advanced Molecular Tools Based on Hexoprenaline

| Tool | Technology | Application | Status |

|---|---|---|---|

| 99mTc-Hexoprenaline | Radiopharmaceutical Imaging (SPECT) | In vivo lung scintigraphy to visualize drug distribution. dntb.gov.uaresearchgate.net | Developed and evaluated in preclinical models. nih.gov |

| Fluorescent Hexoprenaline Probes | Fluorescence Microscopy / Spectroscopy | Real-time visualization of receptor binding, trafficking, and dynamics at the cellular level. | Hypothetical / Future Development |

Application of Systems Biology and 'Omics' Approaches to Elucidate Comprehensive this compound Effects

To gain a holistic understanding of the biological impact of this compound, future research can leverage systems biology and 'omics' technologies. These approaches move beyond a single target/pathway and analyze the global changes in genes (genomics), proteins (proteomics), and metabolites (metabolomics) following drug exposure.

Given that hexoprenaline is known to have metabolic effects, such as glycogenolysis, metabolomics would be a particularly fruitful area. medicaldialogues.in A systems approach could map the complete metabolic signature of hexoprenaline action in different tissues. Similarly, proteomics could identify novel protein interactions or changes in protein expression that are part of the drug's broader mechanism of action. This comprehensive data can help build predictive models of drug response and identify potential biomarkers for efficacy. researchgate.net

Table 3: Potential 'Omics' Applications in Hexoprenaline Research

| 'Omics' Field | Potential Application | Research Question |

|---|---|---|

| Transcriptomics | Analyze changes in gene expression in bronchial or uterine smooth muscle cells after hexoprenaline treatment. | Which genes are up- or down-regulated as part of the cellular response to hexoprenaline? |

| Proteomics | Identify the full spectrum of proteins that are phosphorylated by PKA following β2AR activation or identify proteins that interact with a hexoprenaline-activated receptor complex. | What is the complete phosphoproteome downstream of hexoprenaline signaling? What proteins form the β2AR interactome? |

| Metabolomics | Profile changes in cellular metabolites (e.g., glucose, lipids, amino acids) in response to hexoprenaline's known glycogenolytic and lipolytic effects. medicaldialogues.in | What is the comprehensive metabolic signature of hexoprenaline action in the liver, muscle, and adipose tissue? |

Opportunities for Collaborative Interdisciplinary Research on this compound Mechanisms

The future of this compound research lies in breaking down traditional scientific silos. The complexity of the emerging research questions necessitates a collaborative, interdisciplinary approach.

Pharmacology and Immunology: Investigating the non-canonical, immunomodulatory effects of hexoprenaline will require close collaboration between pharmacologists who understand receptor theory and immunologists who can probe the effects on cytokine production and immune cell function. biomedgrid.com

Medicinal Chemistry, Computational Biology, and Nuclear Medicine: The development of novel molecular probes, whether radiolabeled or fluorescent, is an inherently interdisciplinary task that brings together chemists to synthesize the molecules, computational biologists to model their interactions, and specialists in advanced imaging to apply them. nih.gov

Clinical Science and Systems Biology: To translate 'omics' data into clinically relevant insights, systems biologists who generate and analyze large datasets must work with clinicians who understand the pathophysiology of conditions like asthma and preterm labor. This synergy can help identify new therapeutic strategies and patient stratification biomarkers.

By fostering these collaborations, the scientific community can fully explore the molecular mechanisms of this compound, moving beyond its current applications and unlocking its full therapeutic potential.

Q & A

Q. How should discrepancies in this compound’s cytokine modulation (e.g., IL-6 reduction vs. TNF-α stability) be interpreted?

- Answer : Prioritize pathway-specific analyses. IL-6 is strongly regulated by β2AR/cAMP-dependent pathways, while TNF-α may involve NF-κB crosstalk. Use siRNA or CRISPR-edited cell lines to isolate β2AR-mediated effects. Contextualize findings with dose-response curves and temporal resolution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.